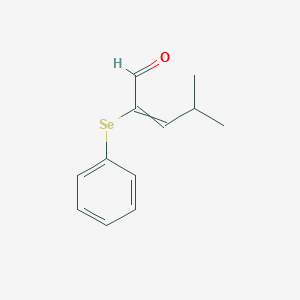
3-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-propanamide, 2,3,4,5-tetramethyl- is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of four methyl groups attached to the pyrrole ring and a propanamide group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-propanamide, 2,3,4,5-tetramethyl- typically involves the reaction of a pyrrole derivative with a suitable amide precursor. One common method is the reaction of 2,3,4,5-tetramethylpyrrole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Pyrrole-1-propanamide, 2,3,4,5-tetramethyl-.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-propanamide, 2,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3,4,5-tetramethyl-1-propanamide, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-1-propanamide, 2,3,4,5-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-propanamide, 2,3,4,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- 1H-Pyrrole-1-carboxamide, 2,3,4,5-tetramethyl-
- 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl-
- 1H-Pyrrole-1-butanamide, 2,3,4,5-tetramethyl-
Comparison: 1H-Pyrrole-1-propanamide, 2,3,4,5-tetramethyl- is unique due to its specific propanamide group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the propanamide group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61921-93-5 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(2,3,4,5-tetramethylpyrrol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N2O/c1-7-8(2)10(4)13(9(7)3)6-5-11(12)14/h5-6H2,1-4H3,(H2,12,14) |
InChI Key |
MEOFOPLWEXCCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C)C)CCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


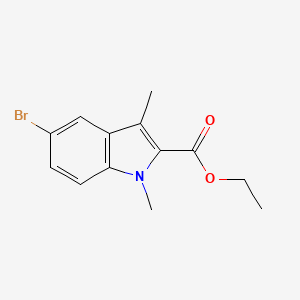
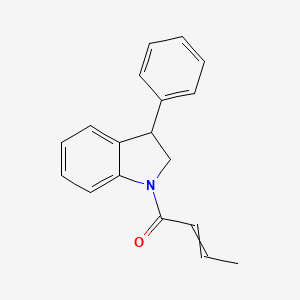
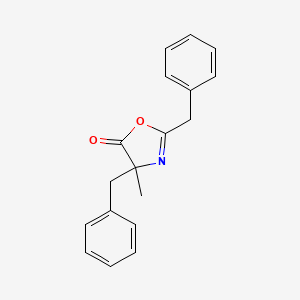
![Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-](/img/structure/B14560680.png)
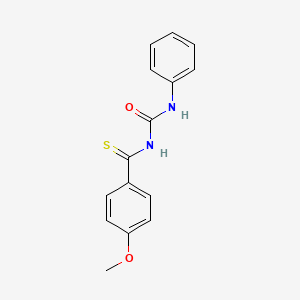

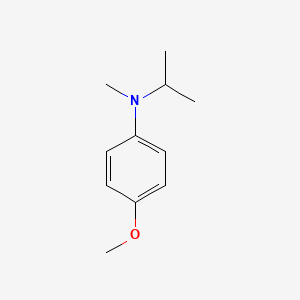
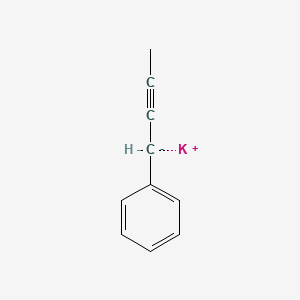

![Acetamide, N-(3-bromo-4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14560728.png)
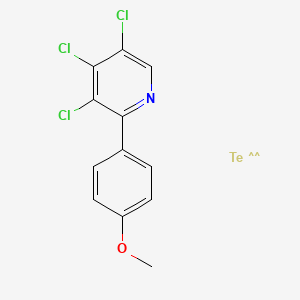
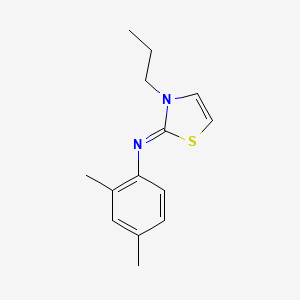
![4-(Pentyloxy)phenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560754.png)
